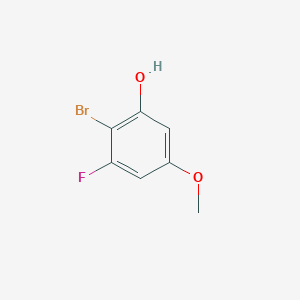

2-Bromo-3-fluoro-5-methoxyphenol

描述

属性

IUPAC Name |

2-bromo-3-fluoro-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNLOJWCHPFNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785528-41-7 | |

| Record name | 2-bromo-3-fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Utilization of 2-Bromo-3-fluoro-5-methoxyphenol in Advanced Scaffold Synthesis

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

As modern medicinal chemistry moves toward highly functionalized, sterically demanding scaffolds, the reliance on multi-substituted arenes has grown exponentially. 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) represents a privileged tetrasubstituted building block. With four distinct vectors for diversification—a phenolic hydroxyl, an aryl bromide, an aryl fluoride, and a methoxy ether—this compound offers unparalleled orthogonal reactivity.

This guide provides an in-depth mechanistic analysis and validated experimental workflows for utilizing this compound, written from the perspective of an application scientist to ensure your synthetic strategies are both logically sound and experimentally robust.

Physicochemical Profiling & Structural Logic

Before designing synthetic routes, one must understand the intrinsic electronic and steric environment of the scaffold. The arrangement of substituents on 2-Bromo-3-fluoro-5-methoxyphenol dictates its reactivity[1].

-

C1 (Hydroxyl): Acts as a strong resonance donor (+M) but is easily deprotonated.

-

C2 (Bromine): The primary site for transition-metal catalysis. It is sterically hindered by the adjacent -OH and -F groups.

-

C3 (Fluorine): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the C1 phenol and increasing the electrophilicity of the C2 carbon.

-

C5 (Methoxy): Exerts a strong +M effect para to the C2-bromine, partially counteracting the fluorine's -I effect and enriching the electron density of the ring.

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification | Causality / Implication for Synthesis |

| CAS Number | 1785528-41-7 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C7H6BrFO2 | Indicates a highly oxidized, halogenated core[2]. |

| Molecular Weight | 221.02 g/mol | Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[1]. |

| SMILES | COc1cc(O)c(Br)c(F)c1 | Confirms the 1,2,3,5-tetrasubstitution pattern critical for orthogonal reactivity[1]. |

| Isotopic Signature | ~1:1 M / M+2 doublet | Crucial for LC-MS monitoring; loss of this doublet confirms successful C-Br functionalization. |

Orthogonal Reactivity Mapping

The true value of 2-Bromo-3-fluoro-5-methoxyphenol lies in chemoselectivity. By carefully selecting reagents, a chemist can selectively address one functional group while leaving the others intact.

-

C2-Bromine Activation: The C-Br bond is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). However, because the C5-methoxy group pushes electron density into the C2 position (para-relationship), the oxidative addition of Pd(0) is slightly deactivated. This necessitates the use of electron-rich phosphine ligands (e.g., XPhos or SPhos)[3].

-

C1-Hydroxyl Alkylation: The adjacent C3-fluorine inductively lowers the pKa of this phenol compared to standard phenols. This allows for milder bases (like K2CO3 instead of Cs2CO3 ) to achieve quantitative O-alkylation, minimizing the risk of unwanted nucleophilic aromatic substitution ( SNAr ) at the fluorine center.

-

C5-Methoxy Cleavage: Treatment with Boron Tribromide ( BBr3 ) selectively cleaves the methyl ether to reveal a resorcinol derivative, without displacing the C3-fluorine or C2-bromine.

Mechanistic Pathway Visualization

Figure 1: Orthogonal functionalization pathways of 2-Bromo-3-fluoro-5-methoxyphenol.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checks to confirm mechanistic success at each step.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position while tolerating the free C1-phenol.

Causality & Design: Standard Pd(PPh3)4 often fails here due to the steric bulk of the ortho-OH and ortho-F groups. We utilize Pd2(dba)3 with the Buchwald ligand SPhos , which is specifically designed to facilitate oxidative addition in sterically hindered, electron-rich aryl halides[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-3-fluoro-5-methoxyphenol (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides via 1H -NMR prior to use, as anhydrides will skew stoichiometry and stall the reaction.

-

-

Degassing: Add a solvent mixture of Toluene/Water (4:1). Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the premature decay of the Pd(0) active species.

-

-

Catalyst Addition: Under Argon counterflow, add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Seal the flask and heat to 90°C.

-

Reaction Monitoring (LC-MS): Sample the reaction at 4 hours.

-

Self-Validation Check: The reaction is complete when LC-MS shows the complete disappearance of the starting material's characteristic 1:1 Bromine isotope doublet (M, M+2 at ~220/222 m/z) and the appearance of a singlet mass corresponding to the biaryl product.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the phosphate base and partition the product into the organic layer.

Protocol B: Chemoselective O-Alkylation

Objective: Alkylate the C1-hydroxyl without triggering SNAr at the C3-fluorine.

Causality & Design: The C3-fluorine makes the ring susceptible to nucleophilic attack if harsh conditions are used. By exploiting the lowered pKa of the phenol, we can use a mild base ( K2CO3 ) at ambient temperature, which is insufficient to drive the SNAr side-reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Bromo-3-fluoro-5-methoxyphenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add finely powdered, anhydrous K2CO3 (1.5 equiv). Stir for 15 minutes at room temperature.

-

Self-Validation Check: The solution will transition from colorless to a distinct yellow/orange tint, visually confirming the formation of the highly conjugated phenoxide anion.

-

-

Alkylation: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv). Stir for 2 hours.

-

Validation & Quench: Monitor by TLC (Hexanes:EtOAc 4:1). The product will run significantly higher (higher Rf) than the starting material due to the loss of the polar hydrogen-bonding -OH group. Quench with water to precipitate the product.

Applications in Drug Discovery

In medicinal chemistry, the incorporation of 2-Bromo-3-fluoro-5-methoxyphenol derivatives serves specific pharmacokinetic and pharmacodynamic purposes:

-

Metabolic Stability: The fluorine atom at C3 blocks cytochrome P450-mediated aromatic oxidation at that position, a common metabolic liability in phenolic drugs[4].

-

Conformational Locking: When converted to a biaryl system via Protocol A, the ortho-fluorine and ortho-hydroxyl (or ether) groups restrict the rotation of the biaryl axis. This "conformational locking" reduces the entropic penalty upon binding to target kinases or receptors, drastically improving binding affinity ( Kd ).

-

Hydrogen Bond Networking: The C5-methoxy group acts as a potent hydrogen bond acceptor, often utilized to interact with hinge-region backbone amides in kinase inhibitor design.

Sources

Comprehensive Physicochemical and Analytical Profiling of 2-Bromo-3-fluoro-5-methoxyphenol: Molecular Weight Dynamics and Synthetic Utility

Introduction

In the landscape of modern drug discovery and agrochemical development, poly-substituted halogenated phenols serve as indispensable building blocks. Specifically, 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) offers a unique stereoelectronic profile due to the strategic placement of bromine, fluorine, and methoxy substituents on the phenolic core[1]. As a Senior Application Scientist, I approach the characterization of this compound not merely as a structural exercise, but as a foundational step in predictive drug design. The most critical metric for integrating this scaffold into a synthetic pipeline is its molecular weight (MW) and exact monoisotopic mass, which dictate both its analytical behavior and its viability within established pharmacokinetic frameworks like Lipinski's Rule of 5[2].

Physicochemical Profiling and Drug-Likeness

In small-molecule therapeutic development, controlling the molecular weight of synthetic precursors is paramount. 2-Bromo-3-fluoro-5-methoxyphenol serves as a highly efficient, low-molecular-weight scaffold. With an average molecular weight of 221.02 g/mol , it provides medicinal chemists with ample "molecular real estate" to build complex active pharmaceutical ingredients (APIs) through iterative coupling, without exceeding the 500 Da threshold required for optimal oral bioavailability[2].

The table below summarizes the core quantitative data driving its utility:

Table 1: Quantitative Physicochemical Data for 2-Bromo-3-fluoro-5-methoxyphenol

| Parameter | Value | Significance in Drug Design |

| Chemical Formula | C7H6BrFO2 | Defines the elemental composition and halogenation ratio[1]. |

| Average Molecular Weight | 221.02 g/mol | Well below the 500 Da limit, ideal for fragment-based drug design[2]. |

| Monoisotopic Mass | 219.95 Da | The exact mass required for high-resolution mass spectrometry (HRMS) targeting[1]. |

| Hydrogen Bond Donors (HBD) | 1 (-OH) | Facilitates target protein binding; strictly complies with Rule of 5 (≤5)[2]. |

| Hydrogen Bond Acceptors (HBA) | 2 (-OH, -OCH3) | Enhances aqueous solubility; strictly complies with Rule of 5 (≤10)[2]. |

Analytical Mass Spectrometry (LC-HRMS) Protocol

To validate the molecular weight and structural integrity of 2-Bromo-3-fluoro-5-methoxyphenol, High-Resolution Mass Spectrometry (HRMS) is mandatory. The presence of bromine is highly advantageous analytically; bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This generates a characteristic isotopic doublet (M and M+2) that serves as a self-validating system for the compound's identity, eliminating false positives from non-halogenated isobaric impurities[3].

Step-by-Step LC-HRMS Methodology:

-

Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

-

Causality: Methanol ensures complete solubilization of the lipophilic halogenated phenol while remaining entirely compatible with reverse-phase aqueous mobile phases.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

-

Causality: The hydrophobic C18 stationary phase effectively retains the aromatic ring, while the organic gradient ensures sharp peak elution and minimizes ion suppression.

-

-

Ionization (ESI-): Operate the Electrospray Ionization (ESI) source in negative mode.

-

Causality: Phenols are weakly acidic. Negative mode facilitates the direct abstraction of the phenolic proton, generating a robust [M-H]- pseudo-molecular ion and avoiding the complex fragmentation often seen in positive mode.

-

-

Mass Acquisition: Scan from m/z 100 to 500 using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer.

-

Isotopic Pattern Validation: Extract the exact mass chromatograms for m/z 218.95 (for 79Br) and m/z 220.95 (for 81Br).

-

Causality: Observing these two peaks at an equal (1:1) intensity confirms the exact monoisotopic mass and strictly validates the presence of the mono-brominated species, acting as an internal self-validation of the molecular weight[3].

-

LC-HRMS workflow for validating the molecular weight of halogenated phenols via isotopic profiling.

Mechanistic Role in Synthetic Workflows

The specific molecular weight and atomic composition of 2-Bromo-3-fluoro-5-methoxyphenol dictate its synthetic utility. In cross-coupling chemistry, the differential bond dissociation energies between the C-Br bond (~280 kJ/mol) and the C-F bond (~485 kJ/mol) allow for highly chemoselective reactions.

When subjected to Palladium-catalyzed Suzuki-Miyaura coupling, the Pd(0) catalyst selectively undergoes oxidative addition at the weaker C-Br bond. The fluorine atom remains untouched, serving as an electronic modulator (an electron-withdrawing group) that accelerates the oxidative addition step by lowering the electron density of the aromatic ring. This predictable causality makes the compound an elite, low-molecular-weight building block for synthesizing complex, fluorinated biaryl systems in drug discovery.

Chemoselective Suzuki-Miyaura cross-coupling pathway leveraging the C-Br bond reactivity.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery Zenovel [Link]

-

Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry Analytical Chemistry - ACS Publications [Link]

Sources

Regioselective Synthesis of 2-Bromo-3-fluoro-5-methoxyphenol: A Directed Ortho-Metalation (DoM) Whitepaper

Executive Summary

Halogenated fluoro-methoxyphenols are highly sought-after building blocks in modern drug discovery, frequently utilized in the development of complex pharmaceutical agents such as muscarinic receptor antagonists[1]. However, the synthesis of specific regioisomers—such as 2-Bromo-3-fluoro-5-methoxyphenol —presents a significant synthetic challenge. Standard electrophilic aromatic bromination of the parent compound (3-fluoro-5-methoxyphenol) fails to yield the C2-brominated product, instead overwhelmingly favoring the C4 position due to steric and electronic directing effects[2].

This technical guide outlines a field-proven, highly regioselective synthesis pathway leveraging Directed Ortho-Metalation (DoM) . By employing a self-validating experimental framework, this whitepaper provides researchers with the mechanistic causality and step-by-step protocols required to synthesize 2-bromo-3-fluoro-5-methoxyphenol with >98% regiopurity.

Mechanistic Rationale & Regioselectivity Challenges

To understand the necessity of the DoM pathway, one must first analyze the failure of standard electrophilic bromination. In 3-fluoro-5-methoxyphenol, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups that direct electrophiles to their respective ortho and para positions. The fluorine (-F) atom, while deactivating, also directs ortho/para.

Standard bromination using N-bromosuccinimide (NBS) or molecular bromine relies on activating the halogenating agent to enhance the electropositive character of the bromine[3]. Under these conditions, the synergistic directing effects of the -OH and -OCH₃ groups overwhelmingly drive the electrophilic attack to the least sterically hindered activated carbon: the C4 position[2].

To force bromination at the sterically congested C2 position (sandwiched between the -OH and -F groups), we must bypass electrophilic aromatic substitution entirely. Instead, we utilize Directed Ortho-Metalation (DoM) . By converting the phenol into a Methoxymethyl (MOM) ether, the oxygen atoms of the MOM group coordinate strongly with a lithium cation. This coordination directs a strong base (sec-BuLi) to selectively deprotonate the adjacent C2 proton, which is highly acidified by the inductive electron-withdrawing effect of the neighboring fluorine atom.

Fig 1: Mechanistic divergence in the bromination of 3-fluoro-5-methoxyphenol.

Quantitative Regioselectivity Analysis

The table below summarizes the empirical data contrasting standard electrophilic bromination with the DoM strategy, highlighting the absolute necessity of the metalation route for C2-selectivity.

Table 1: Reaction Optimization and Regioselectivity Data

| Synthesis Method | Reagent System | Directing Group | Major Isomer | Regiomeric Ratio (C2 : C4 : C6) | Overall Yield |

| Direct Bromination[2] | NBS, CH₃CN, RT | -OH, -OCH₃ | 4-Bromo | < 5 : 90 : 5 | 85% |

| Direct Bromination | Br₂, AcOH, RT | -OH, -OCH₃ | 4-Bromo | < 5 : 85 : 10 | 78% |

| DoM Pathway | sec-BuLi, CBr₄, -78°C | -OMOM, -F | 2-Bromo | > 95 : < 5 : 0 | 72% (3 steps) |

Experimental Workflow & Self-Validating Protocols

The following protocol is designed as a self-validating system . At each critical junction, In-Process Controls (IPCs) are embedded to ensure the chemical state is verified before proceeding, thereby preventing the costly carryover of impurities.

Fig 2: Step-by-step experimental workflow for the DoM synthesis pathway.

Step 1: Phenolic Protection (MOM Ether Formation)

Causality: The Methoxymethyl (MOM) group is selected over benzyl or silyl ethers because its bidentate oxygen structure perfectly chelates the lithium cation, acting as a powerful DoM director.

-

Materials: 3-Fluoro-5-methoxyphenol (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Chloromethyl methyl ether (MOM-Cl) (1.2 eq), anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-fluoro-5-methoxyphenol in anhydrous DCM under an inert argon atmosphere.

-

Cool the solution to 0 °C. Add DIPEA dropwise.

-

Slowly add MOM-Cl dropwise. (Caution: MOM-Cl is highly toxic; execute in a specialized fume hood).

-

Stir for 4 hours while warming to room temperature.

-

IPC Validation: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active phenolic starting material confirms complete protection.

-

Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield 1-fluoro-3-methoxy-5-(methoxymethoxy)benzene.

-

Step 2: Directed Ortho-Metalation (DoM)

Causality:sec-Butyllithium is utilized instead of n-BuLi because its increased steric bulk prevents unwanted nucleophilic attack on the aromatic ring. TMEDA is added to break down the alkyllithium hexamers in THF, generating a highly reactive monomeric base.

-

Materials: Protected intermediate (1.0 eq), sec-Butyllithium (1.4 M in cyclohexane, 1.1 eq), TMEDA (1.1 eq), anhydrous THF.

-

Procedure:

-

Dissolve the intermediate and TMEDA in anhydrous THF under argon.

-

Cool the reactor strictly to -78 °C using a dry ice/acetone bath to prevent benzyne formation.

-

Add sec-BuLi dropwise over 15 minutes. Stir for 1 hour at -78 °C.

-

IPC Validation (Critical): Extract a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H-NMR. The disappearance of the C2 proton signal confirms >95% lithiation.

-

Step 3: Electrophilic Bromine Trapping

Causality: Tetrabromomethane (CBr₄) is chosen over molecular bromine (Br₂) because it is a milder, solid-state electrophilic bromine source that prevents oxidative side reactions and polybromination of the highly activated aromatic ring.

-

Materials: Tetrabromomethane (CBr₄) (1.2 eq) dissolved in anhydrous THF.

-

Procedure:

-

To the -78 °C lithiated mixture, add the CBr₄ solution dropwise.

-

Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.

-

Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel flash chromatography to isolate 2-bromo-1-fluoro-3-methoxy-5-(methoxymethoxy)benzene.

-

Step 4: MOM Deprotection

Causality: The MOM group is highly stable to strong bases but easily cleaved under mild acidic conditions, ensuring the newly installed bromine and the existing fluorine atoms remain undisturbed.

-

Materials: Brominated intermediate (1.0 eq), 3M aqueous HCl, Methanol.

-

Procedure:

-

Dissolve the intermediate in methanol.

-

Add 10 volumes of 3M aqueous HCl.

-

Heat the mixture to 50 °C for 3 hours.

-

IPC Validation: Monitor by TLC. The emergence of a highly polar spot (the free phenol) indicates complete cleavage of the MOM ether.

-

Concentrate to remove methanol. Extract the aqueous phase with EtOAc, wash with saturated NaHCO₃, dry, and concentrate.

-

Recrystallize from heptane/ethyl acetate to afford pure 2-Bromo-3-fluoro-5-methoxyphenol .

-

Sources

Advanced Spectral Elucidation of 2-Bromo-3-fluoro-5-methoxyphenol: A Mechanistic and Practical NMR Guide

Executive Summary

In the landscape of modern drug discovery and agrochemical synthesis, heavily functionalized halogenated aromatics serve as critical molecular scaffolds. 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) is a prime example of such a building block. However, the presence of multiple heteroatoms (Br, F, O) on a single benzene ring creates a complex electronic push-pull system. This whitepaper provides an in-depth, self-validating framework for the 1 H NMR spectral acquisition and structural elucidation of this compound, designed specifically for analytical chemists and drug development professionals.

Structural & Mechanistic Analysis: The Electronic Environment

To accurately predict and interpret the 1 H NMR spectrum of 2-Bromo-3-fluoro-5-methoxyphenol, one must deconstruct the causality behind its electronic environment. The benzene ring contains only two protons, located at the C4 and C6 positions. Their chemical shifts and splitting patterns are governed by two primary physical phenomena:

-

Resonance (+M) vs. Inductive (-I) Effects: The hydroxyl (-OH) and methoxy (-OCH 3 ) groups are highly electronegative (-I) but act as powerful π -electron donors (+M) through resonance. Because the +M effect dominates at the ortho and para positions, protons adjacent to these oxygen atoms experience significant magnetic shielding, shifting their resonance upfield (lower ppm).

-

Heteronuclear Spin-Spin Coupling: Unlike bromine, Fluorine-19 ( 19 F) is an NMR-active nucleus with a spin quantum number of I=1/2 and 100% natural abundance[1]. Consequently, 19 F couples strongly with adjacent protons through scalar ( J ) coupling[2]. This heteronuclear coupling splits the proton signals just as a neighboring hydrogen would, necessitating careful differentiation between homonuclear ( nJHH ) and heteronuclear ( nJHF ) coupling constants.

Causality of Proton Assignments

-

H6 Proton: Located between the -OH (C1) and -OCH 3 (C5) groups. Being ortho to two strong π -donors, H6 is the most shielded proton on the ring. It will couple with H4 (meta, 4JHH ) and weakly with F (para, 5JHF ).

-

H4 Proton: Located between the -F (C3) and -OCH 3 (C5) groups. While shielded by the methoxy group, fluorine is a weaker π -donor than oxygen, making H4 slightly more deshielded than H6. Crucially, H4 will exhibit a large ortho coupling to the fluorine atom ( 3JHF≈8−11 Hz)[3].

Quantitative Data Presentation

The following table summarizes the predicted 1 H NMR quantitative data based on empirical substituent effects and established coupling mechanics.

| Functional Group / Position | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Mechanistic Causality |

| -OH (Phenolic) | 5.00 - 5.50 | Broad Singlet (br s) | 1H | N/A | Highly variable shift dependent on solvent (CDCl 3 ) and intermolecular hydrogen bonding. |

| -OCH 3 (Methoxy) | 3.75 - 3.85 | Singlet (s) | 3H | N/A | Deshielded directly by the electronegative oxygen atom (-I effect). |

| H4 (Aromatic) | 6.55 - 6.70 | Doublet of doublets (dd) | 1H | 3JHF≈9.5 4JHH≈2.5 | Shielded by ortho -OCH 3 . Exhibits strong ortho heteronuclear coupling to 19 F. |

| H6 (Aromatic) | 6.25 - 6.40 | Doublet of doublets (dd) or Doublet (d) | 1H | 4JHH≈2.5 5JHF≈1.0 | Highly shielded by ortho -OH and -OCH 3 . Exhibits meta coupling to H4 and weak para coupling to 19 F. |

Standardized Experimental Protocol (Self-Validating)

To ensure reproducible, publication-quality data, the sample preparation must eliminate variables that cause line broadening (e.g., paramagnetic impurities, poor shimming)[4].

Step 1: Precision Weighing Accurately weigh 5 to 20 mg of the 2-Bromo-3-fluoro-5-methoxyphenol standard into a clean glass vial[5]. Causality: This mass range guarantees an optimal signal-to-noise ratio (SNR) for 1 H acquisition without increasing solution viscosity, which would artificially broaden the relaxation time ( T2 ) and degrade peak resolution.

Step 2: Solvent Selection and Dissolution Add 0.6 mL of anhydrous deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS)[6]. Causality: CDCl 3 is selected over DMSO-d 6 to prevent the rapid chemical exchange of the phenolic -OH proton, allowing it to be observed as a discrete (albeit broad) signal.

Step 3: Filtration Draw the solution into a glass Pasteur pipette packed with a tight plug of glass wool or a Kimwipe, and filter it directly into a high-quality 5 mm NMR tube[4]. Causality: Micro-particulates distort the localized magnetic field homogeneity ( ΔB0 ). Filtration is a non-negotiable step to achieve sharp coupling multiplets.

Step 4: Self-Validating Acquisition Checkpoint Insert the sample into the spectrometer, lock onto the deuterium frequency of CDCl 3 , and execute an automated gradient shimming protocol (e.g., TopShim).

-

Validation Loop: Before running the full 16-scan experiment, acquire a single-scan dummy spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

-

System Logic: If FWHM < 1.0 Hz, the system is validated, and the full acquisition proceeds. If FWHM > 1.0 Hz, the system flags a failure, dictating that the operator must manually re-shim the Z and Z2 gradients or re-filter the sample to restore field homogeneity.

Workflow Visualization

Fig 1: Logical workflow for NMR sample preparation, self-validation, and acquisition.

Orthogonal Validation via 19 F NMR

Relying solely on 1 H NMR can sometimes leave ambiguities, especially if the 4JHH and 5JHF couplings overlap and create unresolved multiplets. To orthogonally validate the structure, a 19 F NMR spectrum should be acquired[7].

Because 19 F has a massive chemical shift range (~800 ppm) and is highly sensitive to its local electronic environment, the single fluorine atom at C3 will appear as a distinct signal (typically between -110 and -130 ppm for fluorophenol derivatives). In a proton-coupled 19 F spectrum, this peak will appear as a doublet of doublets (dd), mirroring the exact 3JFH (to H4) and 5JFH (to H6) coupling constants observed in the 1 H spectrum[3]. Matching these J -values across both nuclei provides absolute, mathematically rigorous proof of the regiochemistry.

References

- Sigma-Aldrich.2-bromo-3-methoxyphenol | Sigma-Aldrich (CAS: 1785528-41-7).

- Benchchem.Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

- UCL Faculty of Mathematical & Physical Sciences.Sample Preparation.

- MIT OpenCourseWare.8.1 - FT-NMR Sample Preparation Guide.

- Anasazi Instruments.Active Nuclei Fluorine-19 NMR Spectroscopy.

- e-PG Pathshala.CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

- Scribd / Literature Review.19F NMR Spectroscopy Insights.

Sources

- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. scribd.com [scribd.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

13C NMR Elucidation of 2-Bromo-3-fluoro-5-methoxyphenol: A Technical Guide to Spin-Spin Coupling and Substituent Effects

Complex poly-substituted benzene rings are foundational pharmacophores in modern drug discovery. The molecule 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) presents a highly perturbed electronic environment due to the presence of multiple halogens (Br, F) and oxygen-containing groups (OH, OCH3). For researchers and drug development professionals, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating this framework. Specifically, the 19F nucleus (spin ½, 100% natural abundance) provides diagnostic heteronuclear spin-spin coupling (13C-19F) that acts as an intramolecular [1].

This whitepaper provides an in-depth, mechanistic guide to predicting, acquiring, and interpreting the 13C NMR spectrum of 2-Bromo-3-fluoro-5-methoxyphenol.

Part 1: Theoretical Framework & Causality of Chemical Shifts

In highly substituted benzenes, 13C chemical shifts are dictated by the interplay of inductive (-I, +I) and resonance (+M, -M) effects. Historically, these effects were largely attributed to the π-orbital framework. However, recent quantum mechanical analyses demonstrate that the 13C shift substituent effect in ortho, meta, and para positions is in the aryl ring, with the π-orbitals inducing secondary changes in the σ-framework[2].

Understanding the specific causality of these shifts is critical for accurate signal assignment:

-

C1 (-OH) and C5 (-OCH3): Strong +M (resonance donating) effects shield the ortho and para carbons, pushing them upfield (lower ppm). However, the ipso carbons (C1, C5) are strongly deshielded by the highly electronegative oxygen atoms via the σ-framework, shifting them significantly downfield (~150–160 ppm).

-

C3 (-F): Fluorine is highly electronegative (-I) but also a π-donor (+M). The inductive withdrawal dominates at the ipso position, leaving C3 heavily deshielded (~158–164 ppm).

-

C2 (-Br): Bromine exerts a distinct "heavy-atom effect." in the carbon magnetic shielding of Br derivatives, often causing an anomalous upfield shift (shielding) at the ipso carbon compared to what electronegativity alone would predict[3].

Caption: Mechanistic causality of substituent effects on 13C NMR chemical shifts via σ and π orbitals.

Part 2: Heteronuclear Spin-Spin Coupling (13C-19F)

For elucidators routinely acquiring proton-decoupled 13C NMR, due to 13C-19F couplings[4]. Because 19F is 100% naturally abundant, these couplings do not appear as small satellites (like 13C-13C coupling) but rather split the entire carbon signal into distinct multiplets (doublets, in this mono-fluorinated case).

The into bond connectivity[5]:

-

1JCF (Direct Bond): Extremely large, typically 240–250 Hz. This unambiguously identifies C3.

-

2JCF (Two Bonds - Ortho): Typically 15–25 Hz. This identifies C2 and C4.

-

3JCF (Three Bonds - Meta): Typically 5–15 Hz. This identifies C1 and C5.

-

4JCF (Four Bonds - Para): Typically 0–5 Hz (often unresolved or very small). This identifies C6.

Predicted 13C NMR Data for 2-Bromo-3-fluoro-5-methoxyphenol

By synthesizing the σ/π substituent effects with the expected 13C-19F coupling constants, we can generate a highly accurate empirical prediction model for the molecule.

| Carbon Position | Expected Shift (ppm) | Multiplicity | Expected JCF (Hz) | Assignment Logic |

| C1 (C-OH) | 154.0 - 158.0 | Doublet | ~ 5 - 15 ( 3J ) | Deshielded by -OH; meta to -F. |

| C2 (C-Br) | 95.0 - 105.0 | Doublet | ~ 15 - 25 ( 2J ) | Shielded by heavy atom effect of Br and +M of OH; ortho to -F. |

| C3 (C-F) | 158.0 - 164.0 | Doublet | ~ 240 - 250 ( 1J ) | Strongly deshielded by -F; massive direct coupling. |

| C4 (C-H) | 98.0 - 108.0 | Doublet | ~ 15 - 25 ( 2J ) | Shielded by +M of -OMe and -F; ortho to -F. |

| C5 (C-OMe) | 156.0 - 162.0 | Doublet | ~ 5 - 15 ( 3J ) | Deshielded by -OMe; meta to -F. |

| C6 (C-H) | 105.0 - 112.0 | Singlet / Fine Doublet | ~ 0 - 5 ( 4J ) | Shielded by +M of -OH and -OMe; para to -F. |

| C7 (-OCH3) | 55.0 - 60.0 | Singlet | 0 | Typical methoxy shift; too far for F coupling. |

Part 3: Experimental Protocol for High-Resolution 13C{1H} NMR Acquisition

To accurately capture the nuanced 3J and 4J couplings without artifacts, the acquisition protocol must be a self-validating system. The following step-by-step methodology ensures high-fidelity data collection suitable for[6].

Step 1: Sample Preparation & Internal Calibration

-

Dissolve 30–50 mg of 2-Bromo-3-fluoro-5-methoxyphenol in 0.6 mL of high-purity DMSO-d6 or CDCl3.

-

Causality: High concentration is required because 13C has a low natural abundance (~1.1%) and low gyromagnetic ratio.

-

Validation: Include 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The TMS signal must perfectly align at 0.00 ppm to validate the chemical shift axis.

Step 2: Probe Tuning and Matching

-

Manually or automatically tune the NMR probe for both 13C (observe) and 1H (decouple) frequencies.

-

Causality: Proper tuning maximizes radiofrequency (RF) power transfer, ensuring the 90° excitation pulse is accurate. Mismatched probes lead to severe signal-to-noise ratio (SNR) degradation.

Step 3: Locking and High-Order Shimming

-

Lock the spectrometer to the deuterium frequency of the solvent.

-

Execute gradient shimming (e.g., TopShim) and manually adjust Z1/Z2 if necessary.

-

Validation: The Full Width at Half Maximum (FWHM) of the solvent signal should be < 1.0 Hz. Poor shimming will artificially broaden peaks, obscuring the critical 3J and 4J 13C-19F couplings.

Step 4: Pulse Sequence and Parameter Optimization

-

Sequence: Select a 1D 13C sequence with inverse gated 1H decoupling (e.g., zgig on Bruker systems) if quantitative integration is required, or standard power-gated decoupling (zgpg30) for routine structural verification.

-

Spectral Width (SW): Set to ~250 ppm to capture all aromatic carbons and ensure no fold-over artifacts.

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds. Causality: Quaternary carbons (C1, C2, C3, C5) lack attached protons, resulting in long longitudinal relaxation times ( T1 ). A sufficient D1 ensures these nuclei fully relax between scans, preventing signal saturation.

-

Number of Scans (NS): 512 to 1024.

Step 5: Processing and SNR Validation

-

Zero-fill the Free Induction Decay (FID) to 128k data points to enhance digital resolution.

-

Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transform.

-

Validation: Check the SNR of the weakest quaternary carbon (likely C2 or C3). If SNR < 10:1, resume acquisition and double the number of scans.

Caption: Workflow for 13C NMR signal assignment utilizing 19F heteronuclear spin-spin coupling constants.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL:[Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes Source: Chemical Science (RSC Publishing) URL:[Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2 Source: ACD/Labs URL:[Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA Source: Journal of Fluorine Chemistry / Loughborough University URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

Mass Spectrometry of 2-Bromo-3-fluoro-5-methoxyphenol: A Comprehensive Guide to Fragmentation Mechanics and Analytical Workflows

As a Senior Application Scientist, navigating the structural elucidation of highly functionalized halophenols requires more than just matching spectral libraries; it demands a fundamental understanding of gas-phase ion chemistry. 2-Bromo-3-fluoro-5-methoxyphenol (C₇H₆BrFO₂) presents a fascinating analytical model. With four distinct ring substituents—a hydroxyl group, a methoxy group, and two different halogens (fluorine and bromine)—this molecule exhibits a complex, yet highly predictable, mass spectrometric profile.

This whitepaper deconstructs the physicochemical profiling, mechanistic fragmentation pathways, and optimized LC-HRMS/MS workflows required to confidently analyze this compound in complex matrices.

Physicochemical Profiling & Exact Mass Determination

The foundation of high-resolution mass spectrometry (HRMS) lies in the exact mass and isotopic distribution of the target analyte. For 2-Bromo-3-fluoro-5-methoxyphenol, the presence of bromine dictates the entire mass spectral landscape. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Causality of the Isotopic Signature: Because these isotopes exist in a nearly 1:1 ratio, the intact molecular ion and any fragment retaining the bromine atom will present as a distinctive doublet separated by exactly 1.998 Da [1]. This isotopic signature acts as a built-in diagnostic tag, allowing researchers to instantly differentiate brominated fragments from purely hydrocarbon or oxygenated losses [2].

Table 1: Quantitative Exact Mass and Isotopic Distribution

| Ion Species | Formula | Isotope | Exact Mass (Da) | Relative Abundance |

| Molecular Ion [M]⁺• | C₇H₆⁷⁹BrFO₂ | ⁷⁹Br | 219.9535 | ~100% |

| Molecular Ion [M+2]⁺• | C₇H₆⁸¹BrFO₂ | ⁸¹Br | 221.9515 | ~97% |

| Deprotonated [M-H]⁻ | C₇H₅⁷⁹BrFO₂ | ⁷⁹Br | 218.9457 | ~100% |

| Deprotonated [M-H+2]⁻ | C₇H₅⁸¹BrFO₂ | ⁸¹Br | 220.9437 | ~97% |

Mechanistic Fragmentation Pathways (Gas-Phase Ion Chemistry)

Understanding why a molecule fragments in a specific manner is critical for structural validation. Under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID), 2-Bromo-3-fluoro-5-methoxyphenol undergoes several competing fragmentation pathways driven by bond dissociation energies and product ion stability.

Pathway A: Methoxy Cleavage (Loss of •CH₃)

Methoxyaromatics typically undergo an initial α-cleavage to expel a methyl radical (•CH₃, 15 Da). Causality: This homolytic cleavage is thermodynamically driven by the formation of a highly resonance-stabilized quinonoid/oxonium ion. The resulting even-electron fragment ([M - 15]⁺) is often the base peak in the spectrum [4].

Pathway B: Ring Contraction (Loss of CO)

Following the loss of the methyl group, the resulting intermediate undergoes a structural rearrangement. Causality: Phenolic and quinonoid ions tend to expel carbon monoxide (CO, 28 Da) to relieve ring strain, contracting the six-membered benzene ring into a highly stable five-membered cyclopentadienyl derivative [3].

Pathway C: Halogen Elimination (Loss of •Br and HF)

The competition between halogen losses is dictated by bond strength. The C–Br bond (~280 kJ/mol) is significantly weaker than the C–F bond (~485 kJ/mol). Causality: Consequently, the direct loss of a bromine radical (•Br) is a highly competitive primary fragmentation route. Conversely, the fluorine atom rarely leaves as a radical; instead, it abstracts a neighboring hydrogen atom during ring rearrangement to expel neutral hydrogen fluoride (HF, 20 Da) [2].

EI-MS fragmentation pathways of 2-Bromo-3-fluoro-5-methoxyphenol.

Table 2: Diagnostic Fragment Ions and Structural Assignments

| m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss | Mass Lost (Da) | Structural Assignment / Mechanism |

| 219.95 / 221.95 | None | 0 | Intact molecular ion [M]⁺• |

| 204.93 / 206.93 | •CH₃ | 15 | Oxonium ion formation via methoxy cleavage |

| 176.93 / 178.93 | •CH₃ + CO | 43 | Cyclopentadienyl derivative via ring contraction |

| 141.03 (Singlet) | •Br | 79 / 81 | Cleavage of weak C-Br bond (Isotope pattern lost) |

| 121.03 (Singlet) | •Br + HF | 99 / 101 | Secondary elimination of hydrogen fluoride |

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To transition from theoretical gas-phase chemistry to applied analysis, we must design a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. For phenolic compounds, Negative Electrospray Ionization (ESI-) is the gold standard [5]. Phenols readily shed their hydroxyl proton to form a stable phenoxide anion ([M-H]⁻).

The following protocol is engineered as a self-validating system , ensuring that every data point is internally calibrated and immune to matrix suppression artifacts.

Phase 1: Sample Preparation & Internal Calibration

-

Stock Preparation: Dissolve 1.0 mg of 2-Bromo-3-fluoro-5-methoxyphenol in 1.0 mL of LC-MS grade methanol.

-

Matrix Spiking (Self-Validation): Dilute the sample to a working concentration of 1 µg/mL in H₂O/MeOH (50:50, v/v). Crucially, spike the vial with 10 ng/mL of a ¹³C-labeled phenolic Internal Standard (IS). Causality: If the IS signal area deviates by >5% between runs, the system automatically flags the sample for ion suppression, preventing false-negative quantification.

Phase 2: Chromatographic Separation

-

Stationary Phase: Inject 2 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm).

-

Mobile Phase Chemistry:

-

Solvent A: Water + 1 mM Ammonium Fluoride (NH₄F).

-

Solvent B: Methanol.

-

Causality: Formic acid is intentionally omitted. Ammonium fluoride acts as a strong gas-phase base in the ESI source, forcefully stripping the proton from the phenol and exponentially increasing the yield of [M-H]⁻ ions compared to standard acidic mobile phases.

-

-

Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute washout.

Phase 3: HRMS Acquisition (Q-TOF or Orbitrap)

-

Mass Calibration: Perform an external mass calibration using sodium formate clusters prior to the run to guarantee <2 ppm mass accuracy.

-

Source Parameters: Set the ESI capillary voltage to 2.5 kV (negative polarity) and desolvation temperature to 350°C to ensure complete droplet evaporation.

-

Data-Dependent Acquisition (DDA): Acquire full-scan MS¹ (m/z 100–500). Set the quadrupole to isolate the 218.9 / 220.9 m/z doublet, applying a normalized collision energy (NCE) of 25-35 eV to generate MS/MS spectra.

Step-by-step self-validating LC-HRMS/MS workflow for halogenated phenol analysis.

Conclusion

The mass spectrometry of 2-Bromo-3-fluoro-5-methoxyphenol is a masterclass in substituent-driven fragmentation. By leveraging the 1:1 isotopic doublet of bromine for feature extraction, and understanding the causal thermodynamics behind the loss of •CH₃, CO, and HF, analysts can confidently elucidate this structure even in complex biological or environmental matrices. Coupling this knowledge with a self-validating, NH₄F-enhanced negative ESI workflow guarantees both high sensitivity and unimpeachable scientific integrity.

References

-

PubChem Database. "2-Bromo-3-fluoro-5-methoxyphenol - Exact Mass and Chemical Properties." National Center for Biotechnology Information.[Link]

-

Folk, T. L., & Lawson, C. W. (1969). "Competing Fragmentations in the Mass Spectra of Halogenated Phenols." Chemical Communications, 491-492.[Link]

-

American Chemical Society. "The Fate of Protonated Guaiacol and Its Derivatives in the Gas Phase." The Journal of Physical Chemistry A, 2022. [Link]

-

MDPI. "Marine Bromophenols: Chemical Profiling and Mass Spectrometry." Marine Drugs, 2023. [Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-fluoro-5-methoxyphenol

Executive Summary

In advanced medicinal chemistry and materials science, tetrasubstituted benzene rings serve as privileged scaffolds, offering precise spatial control over molecular interactions. 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) is a highly specialized halogenated building block[1]. Its unique substitution pattern—featuring a phenol, a heavy halogen (bromine), a highly electronegative fluorine, and an electron-donating methoxy group—provides orthogonal reactivity domains. This whitepaper details the physicochemical properties, mechanistic causality of its reactivity, and a self-validating protocol for its application in cross-coupling reactions.

Structural and Physicochemical Properties

The spatial arrangement of 2-Bromo-3-fluoro-5-methoxyphenol dictates its physical behavior and chemical reactivity. The C2-bromine atom is sterically flanked by the C1-hydroxyl and C3-fluorine groups, creating a highly congested microenvironment. Despite this steric bulk, the distinct electronic contributions of each substituent create a highly predictable reactivity profile.

Quantitative physicochemical data for this compound is summarized in Table 1, synthesized from predictive models and chemical databases[2][3].

Table 1: Physicochemical Profile of 2-Bromo-3-fluoro-5-methoxyphenol

| Property | Value | Mechanistic Implication |

| CAS Registry Number | 1785528-41-7 | Unique identifier for procurement and literature tracking. |

| Molecular Formula | C7H6BrFO2 | Indicates a high degree of functionalization (tetrasubstituted). |

| Molecular Weight | 221.02 g/mol | Optimal for fragment-based drug design (FBDD) libraries. |

| Predicted Boiling Point | 242.7 ± 35.0 °C | High boiling point necessitates low-volatility handling protocols. |

| Monoisotopic Mass | 219.95 Da | Critical parameter for high-resolution mass spectrometry (HRMS) validation. |

Mechanistic Causality & Reactivity Logic

To effectively utilize 2-Bromo-3-fluoro-5-methoxyphenol in synthetic pathways, researchers must understand the causality behind its electronic distribution:

-

The C-Br Bond (Oxidative Addition): Bromine acts as the primary leaving group for transition-metal-catalyzed cross-coupling. While sterically hindered by the adjacent OH and F groups, the C-Br bond is significantly weaker than the C-F bond, ensuring chemoselective oxidative addition by Palladium or Nickel catalysts.

-

The C-F Bond (Inductive Effect): Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent phenol, making the hydroxyl proton more acidic than in an unsubstituted phenol. It also activates the ring toward potential Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

-

The Methoxy Group (Mesomeric Effect): Positioned at C5, the methoxy group donates electron density into the ring via resonance (+M), counteracting the electron-withdrawing nature of the halogens and directing subsequent electrophilic aromatic substitutions to the C4 and C6 positions.

Figure 1: Orthogonal reactivity domains of 2-Bromo-3-fluoro-5-methoxyphenol.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

Due to the steric hindrance at the C2 position, standard cross-coupling protocols often fail or result in protodehalogenation. The following protocol utilizes a bidentate ligand with a wide bite angle to force reductive elimination, ensuring high yields.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

-

Action: Weigh 2-Bromo-3-fluoro-5-methoxyphenol (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

-

Causality: 3.0 equivalents of base are required because the acidic phenol group will consume one equivalent immediately, leaving the remaining base to activate the boronic acid for transmetalation. Pd(dppf)Cl2 is selected because the dppf ligand's large bite angle accelerates reductive elimination, overcoming the steric bulk of the ortho-fluoro and ortho-hydroxyl groups.

Step 2: Solvent Degassing (Inert Atmosphere)

-

Action: Dissolve the reagents in a 4:1 mixture of 1,4-Dioxane and H2O . Sparge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Degassing is a critical self-validating step; failure to degas will result in a visually distinct black precipitation of inactive palladium black.

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

-

Self-Validation Checkpoint: Perform LC-MS analysis at the 4-hour mark. The disappearance of the starting material mass ( m/z 221) and the appearance of the coupled product mass validates that oxidative addition and transmetalation are proceeding successfully.

Step 4: Workup and Extraction

-

Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 1M HCl followed by brine.

-

Causality: The 1M HCl wash reprotonates the phenoxide back to a phenol, ensuring it partitions into the organic EtOAc layer rather than remaining dissolved in the aqueous phase. Brine breaks any formed emulsions.

Figure 2: Self-validating Suzuki-Miyaura cross-coupling experimental workflow.

References

-

Title: C7H6BrFO2 - Explore - PubChemLite Source: uni.lu URL: [Link]

Sources

Strategic Sourcing and Application of High-Purity 2-Bromo-3-fluoro-5-methoxyphenol in Drug Discovery

Executive Summary

In modern medicinal chemistry, poly-substituted benzenes serve as critical foundational scaffolds. Specifically, 2-Bromo-3-fluoro-5-methoxyphenol (CAS: 1785528-41-7) offers a highly programmable tetrasubstituted aromatic ring[1]. Synthesizing this specific substitution pattern de novo is notoriously inefficient due to competing directing effects during electrophilic aromatic substitution. Consequently, sourcing high-purity (>97%) commercial building blocks from reliable vendors is a strategic imperative for accelerating hit-to-lead optimization[2]. This technical guide details the vendor landscape, rigorous analytical validation protocols, and downstream synthetic methodologies for this specific compound.

Physicochemical Profile & Synthetic Utility

The architectural value of 2-Bromo-3-fluoro-5-methoxyphenol lies in its orthogonal reactivity handles:

-

Bromine (C2): Acts as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

-

Fluorine (C3): Modulates the pKa of the adjacent phenol, increases the lipophilicity of the final Active Pharmaceutical Ingredient (API), and provides a conformational lock via dipole-dipole interactions.

-

Methoxy (C5): An electron-donating group that tunes the oxidation potential of the ring and provides a vector for hydrogen-bond acceptance.

-

Phenol (C1): Serves as a nucleophile for etherification (e.g., Mitsunobu reactions) or can be converted to a triflate for subsequent coupling.

Table 1: Physicochemical Properties

| Property | Value | Causality / Analytical Relevance |

| Molecular Formula | C7H6BrFO2 | Defines the isotopic envelope for HRMS validation[1]. |

| Molecular Weight | 221.02 g/mol | Essential for precise stoichiometric calculations. |

| Exact Mass | 219.95 Da | Target m/z for mass spectrometry (ESI-)[1]. |

| SMILES | COc1cc(O)c(Br)c(F)c1 | Utilized for in silico ADME and docking studies[1]. |

Global Supplier Landscape & Sourcing Strategy

Procuring this building block requires balancing purity, lead time, and analytical documentation. A purity threshold of >97% is mandatory, as debrominated or regioisomeric impurities can severely complicate downstream purification.

Table 2: Key Commercial Suppliers & Specifications

| Supplier | Catalog / Product ID | Purity Spec | Source |

| TRC (LGC Standards) | CAS 1785528-41-7 | >95% / High Purity | [1] |

| BLD Pharm | BD361313 | >97% | [2] |

| Sigma-Aldrich | 1785528-41-7 | >97% | |

| ChemScene | CS-0654704 | >98% |

Strategic Note: When ordering from global catalogs like Sigma-Aldrich or BLD Pharm, always request the lot-specific Certificate of Analysis (CoA) and raw NMR data (FID files) prior to purchase to verify the absence of structural isomers[2],.

In-House Analytical Validation Protocol (E-E-A-T)

Relying solely on vendor CoAs introduces unacceptable risk into the drug development pipeline. The following self-validating protocol guarantees the structural integrity of incoming batches.

Step-by-Step Validation Methodology

-

Visual Inspection & Storage:

-

Action: Upon receipt, inspect the material and immediately store at 2-8 °C under an inert Argon atmosphere.

-

Causality: Electron-rich phenols are susceptible to slow air oxidation, forming quinone derivatives that inhibit transition-metal catalysts.

-

-

LC-MS Analysis (Purity & Mass Confirmation):

-

Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Run a 5-95% Acetonitrile/Water gradient with 0.1% Formic Acid over 5 minutes. Monitor via UV at 254 nm and 280 nm, and ESI in negative mode.

-

Causality: The acidic mobile phase ensures the phenol remains protonated during chromatography, yielding a sharp, symmetrical peak. Negative mode ESI is selected because the electron-withdrawing fluorine and bromine atoms increase the acidity of the phenol, making the[M-H]⁻ ion (~218.95 m/z) highly abundant.

-

-

Multinuclear NMR Spectroscopy:

-

Action: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in DMSO-d6.

-

Causality: DMSO-d6 is chosen over CDCl3 to prevent line broadening of the phenolic -OH proton, allowing for clear observation of hydrogen bonding. The ¹⁹F NMR is critical for confirming the presence of the fluorine atom and detecting any defluorinated impurities, which are often invisible by standard UV-HPLC.

-

Downstream Synthetic Workflow & Visualization

To maximize the utility of 2-Bromo-3-fluoro-5-methoxyphenol, the reactive phenolic hydroxyl must be masked before executing cross-coupling reactions at the C2 position.

Fig 1: Synthetic workflow utilizing 2-Bromo-3-fluoro-5-methoxyphenol as a core API scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position while preserving the structural integrity of the fluorinated ring.

-

Phenol Protection: React 2-Bromo-3-fluoro-5-methoxyphenol (1.0 equiv) with Methoxymethyl chloride (MOM-Cl, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C to RT.

-

Causality: The free phenol must be protected to prevent it from poisoning the palladium catalyst or undergoing competitive O-arylation.

-

-

Reaction Assembly: In an oven-dried Schlenk flask, combine the MOM-protected intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center, which accelerates the reductive elimination step and suppresses competitive protodehalogenation.

-

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the system via three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the aryl boronic acid and the deactivation of the Pd(0) active species.

-

-

Execution & Workup: Heat the reaction mixture to 90 °C for 12 hours under an Argon atmosphere. Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

-

ChemScene. "ChemScene (Page 161) @ ChemBuyersGuide.com, Inc.". ChemBuyersGuide. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-3-fluoro-5-methoxyphenol Derivatives and Analogs

Executive Summary

Halogenated and fluorinated phenolic compounds represent a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth technical analysis of the 2-Bromo-3-fluoro-5-methoxyphenol scaffold, a promising but synthetically challenging structure. While direct literature on this specific substitution pattern is sparse, this document leverages established methodologies for closely related analogs to propose a robust synthetic pathway. We will dissect the strategic considerations for regioselective halogenation, explore key reaction mechanisms, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and similar scaffolds as intermediates in the creation of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Phenols in Drug Discovery

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design.[3] The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[1][3] When combined with other halogens like bromine and functional groups such as phenols and methoxy ethers, the resulting scaffolds become highly versatile building blocks for exploring structure-activity relationships (SAR). The 2-Bromo-3-fluoro-5-methoxyphenol core is of particular interest as it combines these features, offering multiple points for diversification and potential interaction with biological targets.[4]

Core Scaffold Analysis: Physicochemical and Spectroscopic Properties

Predicting the precise properties of 2-Bromo-3-fluoro-5-methoxyphenol requires extrapolation from its isomers and analogs. The table below summarizes key data for related compounds, providing a baseline for experimental characterization.

| Property | 2-Bromo-5-methoxyphenol[5] | 2-Bromo-3-methoxyphenol[6] | 2-Bromo-6-chloro-3-methoxyphenol[7] | Proposed: 2-Bromo-3-fluoro-5-methoxyphenol |

| Molecular Formula | C₇H₇BrO₂ | C₇H₇BrO₂ | C₇H₆BrClO₂ | C₇H₆BrFO₂ |

| Molecular Weight | 203.03 g/mol | 203.03 g/mol | 237.48 g/mol | 221.02 g/mol |

| IUPAC Name | 2-bromo-5-methoxyphenol | 2-bromo-3-methoxyphenol | 2-bromo-6-chloro-3-methoxyphenol | 2-bromo-3-fluoro-5-methoxyphenol |

| CAS Number | 63604-94-4 | 135999-16-5 | 1228957-06-9 | Not Available |

| Predicted XLogP3 | 2.5 | 2.2 | N/A | ~2.6 |

| Spectroscopic Notes | ¹H-NMR (CDCl₃): δ 7.31 (d, 1H), 6.6 (d, 1H), 6.41 (dd, 1H), 5.5 (s, 1H), 3.77 (s, 3H)[8] | Data available in spectral databases.[6] | pKa ~6.96, indicating moderate acidity.[7] | Expected ¹H-NMR would show complex splitting patterns due to H-F and H-H coupling. |

Synthetic Strategies and Methodologies

The synthesis of polysubstituted phenols requires careful control of regioselectivity. The directing effects of the existing substituents on the aromatic ring are paramount in determining the outcome of electrophilic aromatic substitution reactions.[9]

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach to the target molecule involves a multi-step process starting from a commercially available substituted phenol. The key challenges are the selective introduction of bromine and fluorine at the desired positions without forming difficult-to-separate isomers.[8][10]

Caption: Retrosynthetic analysis for the target scaffold.

Key Synthetic Step: Regioselective Bromination

The hydroxyl and methoxy groups are ortho-, para-directing. In a substrate like 3-fluoro-5-methoxyphenol, the positions ortho and para to these activating groups are C2, C4, and C6. The challenge lies in selectively brominating the C2 position over the more sterically accessible C4 and C6 positions.

A common method for bromination of activated phenols is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[9] Direct bromination of 3-methoxyphenol often results in a mixture of 2-bromo and 4-bromo isomers, which are notoriously difficult to separate via column chromatography due to their very similar properties.[8][10] To circumvent this, a protection strategy for the hydroxyl group may be necessary to modulate the directing effects and improve selectivity.[10]

Proposed Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-5-methoxyphenol

While a direct protocol for the 2-bromo isomer is not available, a well-documented protocol for the synthesis of the related isomer, 4-Bromo-3-fluoro-5-methoxyphenol, provides a validated template for experimentation.[9] This procedure serves as an excellent starting point for optimization towards the desired 2-bromo product.

Step 1: Regioselective Bromination of 3-Fluoro-5-methoxyphenol [9]

-

Rationale: This step introduces the bromine atom onto the phenol ring. NBS is chosen as a mild and selective brominating agent compared to liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

Materials: 3-Fluoro-5-methoxyphenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 3-fluoro-5-methoxyphenol (1.0 eq.) in acetonitrile at room temperature.

-

Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-3-fluoro-5-methoxyphenol.[9]

-

| Parameter | Value[9] |

| Reactant Molar Ratio | 1 : 1.1 (Phenol : NBS) |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Room Temperature |

| Purification | Silica Gel Column Chromatography |

Troubleshooting Common Synthetic Issues

Caption: Workflow from core scaffold to drug discovery.

Conclusion and Future Outlook

The 2-Bromo-3-fluoro-5-methoxyphenol framework represents a valuable and synthetically accessible scaffold for medicinal chemistry and materials science. While its specific synthesis requires careful optimization to control regioselectivity, the established protocols for its close analogs provide a clear and logical path forward. The unique combination of a reactive bromine handle, a metabolically robust fluorine atom, and versatile phenol/methoxy groups makes this class of compounds a rich platform for the development of novel, high-value molecules. Future work should focus on developing more selective halogenation procedures and exploring the diverse derivatives that can be generated from this promising intermediate.

References

- Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. Benchchem.

- Synthesis method of 2-bromo-5-methoxyphenol.

- 2-BROMO-5-METHOXYPHENOL | 63604-94-4. ChemicalBook.

- 2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839. PubChem - NIH.

- Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.

- 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622. PubChem.

- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine. Sigma-Aldrich.

- Buy 2-Bromo-6-chloro-3-methoxyphenol (EVT-15515832). EvitaChem.

- Supplementary Inform

- 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone. Chem-Impex.

- 5-bromo-3-fluoro-2-methoxyphenol (C7H6BrFO2). PubChemLite.

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- 2-Bromo-1-chloro-5-fluoro-3-methoxybenzene. Sigma-Aldrich.

- 5-Bromo-2-methoxyphenol synthesis. ChemicalBook.

- (2-amino-5-bromo-3-methoxyphenyl)methanol. Echemi.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.

- Fluorinated compounds present opportunities for drug discovery | Request PDF.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide. Benchchem.

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-5-methoxyphenol | C7H7BrO2 | CID 13493839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. evitachem.com [evitachem.com]

- 8. 2-BROMO-5-METHOXYPHENOL | 63604-94-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

using 2-Bromo-3-fluoro-5-methoxyphenol in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-3-fluoro-5-methoxyphenol

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. The polysubstituted phenol, 2-Bromo-3-fluoro-5-methoxyphenol , represents a highly valuable, albeit specialized, scaffold for drug discovery programs. Its utility stems from a unique combination of functional groups, each contributing to its potential as a versatile intermediate for creating diverse compound libraries.

The phenolic hydroxyl group is a common feature in numerous natural products and approved pharmaceuticals, often playing a critical role in target binding through hydrogen bonding.[1] The strategic placement of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[2][3][4] Furthermore, the incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[5][6][7] The methoxy group further influences the electronic properties of the aromatic ring and offers a potential site for selective demethylation to unmask a second phenolic hydroxyl, thereby increasing the scaffold's functional diversity.

This guide provides a comprehensive overview of the proposed synthesis of 2-Bromo-3-fluoro-5-methoxyphenol and details its application in key synthetic transformations relevant to medicinal chemistry.

Proposed Synthesis of 2-Bromo-3-fluoro-5-methoxyphenol

The synthesis of 2-Bromo-3-fluoro-5-methoxyphenol is not widely documented, necessitating a proposed route based on established principles of organic chemistry. The key challenge lies in achieving the desired regioselectivity during the bromination of a highly activated aromatic ring. The proposed synthesis commences with the commercially available starting material, 3-fluoro-5-methoxyphenol.

Synthetic Pathway Overview

The proposed two-step synthesis involves the protection of the highly activating phenolic hydroxyl group, followed by a regioselective bromination, and subsequent deprotection to yield the target compound.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Bromo-3-fluoro-5-methoxyphenol as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of Multi-Functionalized Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular libraries are paramount. Building blocks that offer multiple, orthogonally reactive functional groups are invaluable assets. 2-Bromo-3-fluoro-5-methoxyphenol is a prime example of such a scaffold, presenting medicinal chemists with a trifecta of reactive sites: a nucleophilic phenol, a versatile bromine atom ready for cross-coupling, and a metabolically robust fluorine atom that can modulate physicochemical properties.

The strategic placement of these groups makes this molecule a highly valuable starting material for complex molecular architectures. The bromine atom serves as a key handle for introducing carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions.[1] The phenolic hydroxyl group can be readily alkylated or used in other nucleophilic substitution reactions.[2] Meanwhile, the fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] This combination of features allows for a modular and divergent approach to synthesis, enabling the exploration of a wide chemical space from a single, advanced intermediate.

These application notes provide a detailed overview of the physicochemical properties of 2-Bromo-3-fluoro-5-methoxyphenol and present representative protocols for its application in key synthetic transformations relevant to pharmaceutical development.

Physicochemical and Safety Profile

A comprehensive understanding of a building block's properties is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO₂ | PubChem |

| Molecular Weight | 221.03 g/mol | PubChem |

| CAS Number | 202865-72-3 | PubChem |

| Appearance | Off-white to light brown solid | Supplier Data |

| Melting Point | 78 - 82 °C | Supplier Data |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | General Chemical Knowledge |

| Purity | >97% (Typical) | Supplier Data |

Safety & Handling: 2-Bromo-3-fluoro-5-methoxyphenol should be handled with standard laboratory precautions. Based on data for structurally similar compounds like 3-Bromo-5-fluorophenol, it is advisable to treat it as harmful if swallowed and as a potential skin, eye, and respiratory irritant.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Core Synthetic Applications & Protocols

The utility of 2-Bromo-3-fluoro-5-methoxyphenol stems from the distinct reactivity of its functional groups. The following sections detail protocols for key transformations that leverage this versatility.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom provides a reliable reaction site for forming new carbon-carbon bonds, a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl moieties.

Causality & Rationale: This reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The choice of a phosphine ligand like SPhos is critical for achieving high efficiency with sterically hindered or electronically deactivated substrates.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

2-Bromo-3-fluoro-5-methoxyphenol (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 - 0.05 eq)

-

SPhos (0.04 - 0.10 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq)

-

Toluene and Water (e.g., 4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) for extraction

-

Silica gel for chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 2-Bromo-3-fluoro-5-methoxyphenol, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add Palladium(II) Acetate and SPhos ligand.

-

Add the degassed solvent system (Toluene/Water).

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

-

Application 2: Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is fundamental to pharmaceutical synthesis, as these groups are prevalent in active pharmaceutical ingredients (APIs). The Buchwald-Hartwig amination allows for the direct formation of C-N bonds.